Methyl 2-(4-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

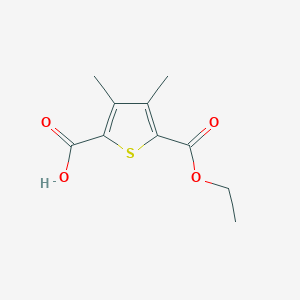

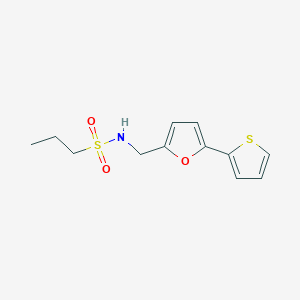

This compound is a derivative of piperidine, a common structure in many pharmaceuticals, combined with a methylphenyl group. Piperidines are often used in the synthesis of a wide variety of pharmaceuticals due to their versatile reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), attached to a methylphenyl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the methylphenyl group. Piperidines are known to participate in a variety of reactions, including nucleophilic substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring and the methylphenyl group. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific structure .Scientific Research Applications

Pharmacokinetics and Metabolism

Dose-Proportional Pharmacokinetics : Methylphenidate hydrochloride, a related compound, demonstrates dose-proportional and stereospecific pharmacokinetics, indicating a linear relationship between dose and plasma concentration. This study suggests a potential framework for understanding the pharmacokinetics of Methyl 2-(4-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride (Modi et al., 2000).

Metabolism and Disposition in Humans : Another study on SB-649868, an orexin receptor antagonist, provides insight into the metabolism and disposition of orally administered drugs, potentially applicable to this compound. The research highlights extensive metabolism and elimination through feces, suggesting a similar metabolic pathway could be involved (Renzulli et al., 2011).

Therapeutic Potential

Anticoagulant Effects : MD 805, an anticoagulant with a chemical structure sharing similarities with the compound , exhibited effective antithrombin effects without significant side effects, suggesting potential therapeutic applications of this compound in anticoagulation therapy (Matsuo et al., 1986).

Muscle Relaxant Properties : Eperisone hydrochloride, a muscle relaxant agent, shows fast absorption and rapid elimination, characteristics desirable for muscle relaxant drugs. This could imply a similar pharmacokinetic profile for this compound, emphasizing its potential in treating muscle stiffness and pain (Melilli et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-(4-methylphenyl)-2-piperidin-4-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11-3-5-12(6-4-11)14(15(17)18-2)13-7-9-16-10-8-13;/h3-6,13-14,16H,7-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPJQIRTAPZPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCNCC2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride](/img/structure/B2596799.png)

![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)

![2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2596801.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)

![1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-(3-methylbutyl)cyclopropanecarboxamide](/img/structure/B2596812.png)